N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-6-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-6-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a morpholine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-6-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group.
Construction of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with an appropriate nitrile under dehydrating conditions.
Final Coupling: The final step involves coupling the benzodioxin, morpholine, and oxadiazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-6-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-6-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin-2-methanol: Shares the benzodioxin ring but lacks the morpholine and oxadiazole rings.
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)butan-1-amine: Similar structure but with a different amine group.
2-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-1H-isoindole-1,3-dione: Contains the benzodioxin ring but has different functional groups.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-6-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-6-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-23(10-12-11-26-13-4-2-3-5-14(13)27-12)17-18(24-6-8-25-9-7-24)20-16-15(19-17)21-28-22-16/h2-5,12H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKPOLIWVCUXPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COC2=CC=CC=C2O1)C3=NC4=NON=C4N=C3N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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